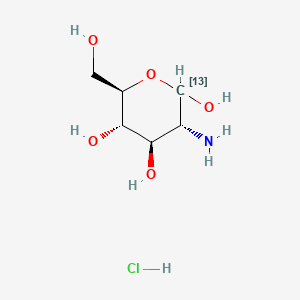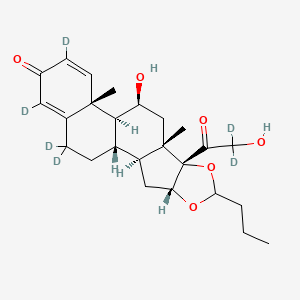
Budesonide-d6
描述
Budesonide-d6 is a deuterated form of budesonide, a synthetic nonhalogenated glucocorticoid. Budesonide is widely used for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of budesonide due to its stable isotopic labeling.
作用机制
Target of Action
Budesonide, the parent compound of Budesonide-d6, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a part of the nuclear receptor family and is widely expressed in almost all cells of the body. The activation of GR leads to the regulation of genes controlling inflammation, immune response, and various other physiological processes .
Mode of Action
It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . It is also known to be retained within cells, allowing for a once-daily treatment regimen in certain patient groups .
Biochemical Pathways
Budesonide affects multiple biochemical pathways. It is known to modify B-cell survival factors and biomarkers of lymphocyte activation . It also impacts mucosal homing, which is the process by which immune cells are directed to the mucosal tissues where they carry out their protective functions . Furthermore, it has been shown to reprogram energy metabolism in certain conditions .
Pharmacokinetics
Budesonide exhibits rapid absorption after inhalation, with a plasma half-life of approximately 2 to 3.6 hours . It is highly protein-bound and undergoes extensive first-pass hepatic metabolism, primarily by the CYP3A4 enzyme, to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . These metabolites have less than 1% of the activity of the parent compound . Budesonide is primarily excreted in the urine as metabolites .
Result of Action
The molecular and cellular effects of Budesonide’s action are diverse. It has been shown to promote airway epithelial barrier integrity following double-stranded RNA challenge . It also has anti-proliferative effects on certain cancer cells when in a three-dimensional environment .
Action Environment
The environment can significantly influence the action of Budesonide. For instance, a three-dimensional environment can sensitize certain cancer cells to the anti-proliferative effect of Budesonide . Moreover, the drug’s first-pass metabolism and pharmacokinetic profile significantly lower its systemic bioavailability, making it more effective in the gut, which is beneficial for treating conditions like inflammatory bowel disease .
生化分析
Biochemical Properties
Budesonide-d6, like its parent compound Budesonide, plays a significant role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, to exert its effects . This compound is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These interactions are crucial for its anti-inflammatory properties.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic cancer cells, Budesonide has been shown to reduce cell proliferation . In inflammatory bowel disease, Budesonide has been shown to reduce inflammation and improve symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, like Budesonide, works by inhibiting the pathways that lead to inflammation. It suppresses the release of inflammatory mediators and cytokines . It also induces changes in gene expression, leading to the production of anti-inflammatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound shows a high degree of stability, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies, demonstrating its sustained anti-inflammatory action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can effectively treat inflammatory conditions in dogs at a dosage of 3 mg/m2 . The effects can vary, and high doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These metabolites are then further processed by the body’s metabolic machinery .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to Budesonide . It is designed to target specific areas of the body, depending on its form of administration. For instance, when inhaled, it targets the lungs and airways, making it effective for conditions like asthma .
Subcellular Localization
Given its similarity to Budesonide, it is likely that it may also be localized to specific compartments or organelles within the cell based on targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of perchloric acid as a catalyst. This reaction occurs in a solvent such as 1,4-dioxane and results in a mixture of two epimers . The reaction is typically carried out at low temperatures (0–5°C) to ensure the desired conversion of epimers .
Industrial Production Methods: Industrial production of budesonide has evolved to include continuous flow processes, which are more cost-effective and environmentally friendly compared to traditional batch processes. These methods optimize parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of budesonide epimers . This continuous flow process can be readily scaled up for industrial production.
化学反应分析
Types of Reactions: Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the modification of its glucocorticoid structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of budesonide include oxidizing agents, reducing agents, and catalysts such as perchloric acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the chemical reactions of budesonide include its epimers and various metabolites. These products are often analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .
科学研究应用
Budesonide-d6 is extensively used in scientific research to study the pharmacokinetics, metabolism, and bioavailability of budesonide. Its stable isotopic labeling allows for precise quantification and identification of budesonide and its metabolites in biological samples using techniques such as nuclear magnetic resonance (NMR) spectroscopy and LC-MS . Additionally, this compound is used in the development of new drug formulations and delivery systems to enhance the therapeutic efficacy of budesonide .
相似化合物的比较
Budesonide is often compared to other inhaled corticosteroids such as beclomethasone dipropionate, fluticasone propionate, and mometasone furoate. While all these compounds share similar anti-inflammatory properties, budesonide is unique in its rapid intraluminal dissolution and faster airway and systemic uptake rates . This results in a more rapid onset of action and a favorable efficacy/safety profile. Additionally, budesonide’s reversible esterification to intracellular fatty acids prolongs its airway efficacy, distinguishing it from other corticosteroids .
List of Similar Compounds:- Beclomethasone dipropionate
- Fluticasone propionate
- Mometasone furoate
- Ciclesonide
属性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-15,17,19,19-tetradeuterio-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i6D2,8D,10D,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIALXJUBGFJZ-USIGUGKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])C[C@@H]5[C@]4(OC(O5)CCC)C(=O)C([2H])([2H])O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)
![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)
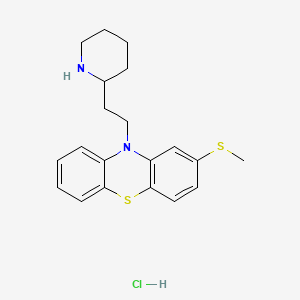
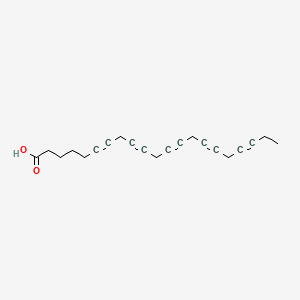
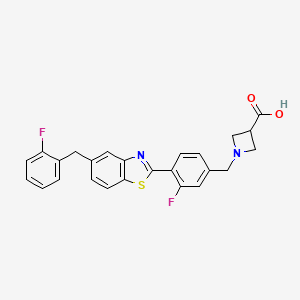
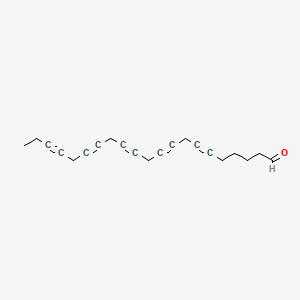
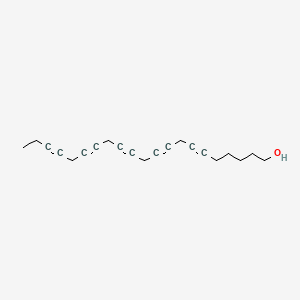
![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
